molecular formula C17H23NO6S B1302816 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid CAS No. 849035-97-8

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid

Cat. No.: B1302816
CAS No.: 849035-97-8
M. Wt: 369.4 g/mol
InChI Key: OFHZVQJKTJTTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a benzoic acid moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Mechanism of Action

Target of Action

It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Mode of Action

The compound acts as a linker in PROTACs, connecting the E3 ligase recruiting moiety and the target protein binding moiety . The rigidity incorporated into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .

Biochemical Pathways

In general, protacs modulate protein levels within cells, affecting various biochemical pathways depending on the target protein .

Pharmacokinetics

The design of protacs often considers these properties to ensure optimal bioavailability .

Result of Action

The result of the action of this compound is the degradation of the target protein . By acting as a linker in PROTACs, it facilitates the formation of a ternary complex between the E3 ligase and the target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Action Environment

The action of this compound, like other PROTACs, can be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules . These factors can affect the stability of the compound, the formation of the ternary complex, and the efficacy of target protein degradation .

Biochemical Analysis

Biochemical Properties

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid serves as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs). These chimeras are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound interacts with various enzymes and proteins, including E3 ubiquitin ligases and target proteins, to facilitate the formation of a ternary complex. This interaction is critical for the successful ubiquitination and degradation of the target protein .

Cellular Effects

The effects of this compound on cellular processes are profound. By facilitating the degradation of specific proteins, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can lead to the suppression of cancer cell proliferation and the induction of apoptosis. Additionally, the compound’s role in protein degradation can modulate various signaling pathways, such as the PI3K/AKT and MAPK pathways, thereby affecting cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound functions by forming a ternary complex with an E3 ubiquitin ligase and a target protein. This complex facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The compound’s structure allows it to bind effectively to both the E3 ligase and the target protein, ensuring the stability and efficacy of the ternary complex. This binding interaction is crucial for the successful ubiquitination and degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is influenced by factors such as temperature and pH, which can affect its efficacy in protein degradation. Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to extreme conditions can lead to degradation and reduced activity. Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in the context of chronic protein degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively induces the degradation of target proteins without causing significant toxicity. At higher doses, there may be adverse effects, including off-target protein degradation and toxicity. Threshold effects have been observed, where a minimum concentration of the compound is required to achieve effective protein degradation. These findings highlight the importance of optimizing dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes such as E3 ubiquitin ligases and proteasomes, which are key players in the ubiquitin-proteasome system. This interaction facilitates the ubiquitination and degradation of target proteins, thereby regulating protein levels within the cell. The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its efficacy in protein degradation. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability, which determine its ability to reach target proteins within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended targets, such as the cytoplasm or nucleus, where it can effectively participate in protein degradation. The precise localization of the compound can influence its efficacy and specificity in degrading target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is primarily used in the development of PROTACs for targeted protein degradation. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a semi-flexible linker that connects the target-binding moiety to the E3 ligase-binding moiety, optimizing the 3D orientation of the degrader and enhancing its drug-like properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(tert-Butoxycarbonyl)piperidin-4-yl)sulfonyl)benzoic acid is unique due to its sulfonyl group, which provides additional sites for chemical modification and enhances its versatility as a linker in PROTACs. This structural feature allows for fine-tuning of the linker properties to optimize the efficacy and selectivity of the PROTAC .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6S/c1-17(2,3)24-16(21)18-10-8-12(9-11-18)25(22,23)14-7-5-4-6-13(14)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHZVQJKTJTTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375544
Record name 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849035-97-8
Record name 2-[1-(tert-Butoxycarbonyl)piperidine-4-sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]sulfonyl}benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.